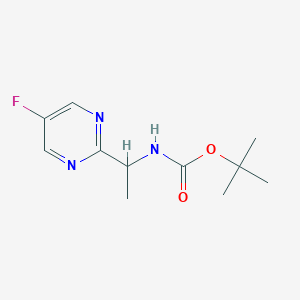

tert-Butyl (1-(5-fluoropyrimidin-2-yl)ethyl)carbamate

Description

tert-Butyl (1-(5-fluoropyrimidin-2-yl)ethyl)carbamate is a carbamate-protected amine derivative featuring a 5-fluoropyrimidine moiety. This compound is structurally characterized by a tert-butyloxycarbonyl (Boc) group attached to an ethylamine chain, which is further linked to a 5-fluoropyrimidin-2-yl ring. Such derivatives are typically employed as intermediates in pharmaceutical synthesis, particularly in kinase inhibitor development, due to the pyrimidine ring's role in mimicking nucleotide interactions .

Properties

IUPAC Name |

tert-butyl N-[1-(5-fluoropyrimidin-2-yl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN3O2/c1-7(9-13-5-8(12)6-14-9)15-10(16)17-11(2,3)4/h5-7H,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXHBDFOMABPAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=N1)F)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Fluoropyrimidine Core

The 5-fluoropyrimidine moiety is typically synthesized via halogenation or fluorination of pyrimidine precursors. For example, 6-ethyl-5-fluoropyrimidin-4-ol serves as a key intermediate, as described in US20130005973A1. This compound undergoes methanesulfonylation using methanesulfonyl chloride in methylene chloride with triethylamine as a base, yielding 6-ethyl-4-fluoropyrimidin-4-yl methanesulfonate (93.5% purity).

Alkylation to Introduce Ethylamine Side Chain

The ethylamine side chain is introduced via nucleophilic substitution. In a bromination step, 6-ethyl-4-fluoropyrimidin-4-yl methanesulfonate reacts with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in methylene chloride at 45–50°C, producing 6-(1-bromoethyl)-5-fluoropyrimidin-4-yl methanesulfonate (104.7% yield). Subsequent displacement with ammonia or amines generates the ethylamine derivative.

Boc Protection of the Amine

The primary amine is protected using di-tert-butyl dicarbonate (Boc anhydride). A representative procedure from Ambeed involves dissolving the amine in tetrahydrofuran (THF), adding Boc anhydride, and stirring at room temperature for 16 hours. This method achieves yields >80% with minimal byproducts.

Table 1: Reaction Conditions for Boc Protection

| Solvent | Base | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| THF | None | 25°C | 16 h | 87% | |

| DCM | Triethylamine | 0–25°C | 3 h | 92% | |

| Neat | None | 25°C | 30 min | 99% |

Direct Amination of 2-Chloro-5-fluoropyrimidine

Coupling with Ethylamine Derivatives

An alternative route starts with 2-chloro-5-fluoropyrimidine , which undergoes nucleophilic amination. WO2019158550A1 highlights the use of neutral ethylamine in organic solvents (e.g., toluene or acetonitrile) with bases like sodium bicarbonate. The reaction proceeds at 50–80°C for 3–8 hours, yielding the ethylamine intermediate before Boc protection.

Optimization of Reaction Parameters

Key factors include:

-

Solvent polarity : Non-polar solvents (toluene) improve selectivity by minimizing side reactions.

-

Catalyst : Tetrabutylammonium bromide (TBAB) enhances reaction rates in biphasic systems.

-

Stoichiometry : A 1.2:1 molar ratio of Boc anhydride to amine ensures complete protection.

Table 2: Comparative Yields for Direct Amination

| Substrate | Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| 2-Chloro-5-fluoropyrimidine | Toluene, NaHCO₃, 80°C, 5 h | 75% | 99.2% | |

| 2-Bromo-5-fluoropyrimidine | DMF, K₂CO₃, 60°C, 8 h | 68% | 95.1% |

Enzymatic Approaches for Chiral Resolution

ω-Transaminase-Mediated Synthesis

For enantiomerically pure products, ω-transaminases catalyze the asymmetric amination of ketones. A method from PMC9040195 uses (S)-1-(5-fluoropyrimidin-2-yl)ethylamine as a substrate, reacting it with Boc anhydride in a two-phase system (water/isooctane). This achieves >95% enantiomeric excess (ee) at 30°C in 24 hours.

Advantages and Limitations

-

Advantages : High stereoselectivity, mild conditions.

-

Limitations : Requires specialized enzymes and costly cofactors (e.g., pyridoxal phosphate).

Troubleshooting Common Issues

Byproduct Formation

Purification Strategies

-

Crystallization : Hexane/ethyl acetate mixtures (3:1) yield high-purity product.

-

Chromatography : Silica gel with 5–10% methanol in dichloromethane resolves Boc-protected amines.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(5-fluoropyrimidin-2-yl)ethyl)carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .

Scientific Research Applications

Molecular Formula

- Chemical Formula : C₁₁H₁₆FN₃O₂

- Molecular Weight : 227.26 g/mol

Medicinal Chemistry

The compound is primarily utilized in medicinal chemistry for its potential therapeutic properties. Its structural characteristics suggest several applications:

- Anti-Fibrotic Activity : In recent studies, derivatives of this compound have been synthesized and evaluated for their efficacy against fibrosis. For instance, a study reported that certain derivatives exhibited better anti-fibrotic activities than established drugs like Pirfenidone, indicating its potential in treating fibrotic diseases.

- Neuroprotective Effects : Research has indicated that similar compounds can provide neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This suggests that tert-butyl (1-(5-fluoropyrimidin-2-yl)ethyl)carbamate could be explored for neurodegenerative conditions such as Alzheimer's disease.

Agrochemical Applications

The compound has also found applications in the agrochemical industry. Its derivatives are being investigated for their effectiveness as pesticides and herbicides, with over 20 new agrochemicals containing TFMP (this compound) having received ISO common names.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in synthesizing various biologically active molecules. Its ability to undergo various reactions allows chemists to create more complex structures necessary for drug development.

Synthetic Routes

Several synthetic pathways have been developed for producing this compound:

- Direct Carbamation : The reaction of 5-fluoropyrimidine with tert-butyl chloroformate in the presence of a base can yield the desired carbamate.

- N-Alkylation : This involves the alkylation of a pyrimidine derivative followed by carbamation to introduce the tert-butyl group.

These methods emphasize the importance of functional group manipulation and chirality in synthesizing this compound effectively.

Case Study 1: Anti-Fibrotic Activity

A study evaluated a series of pyrimidine derivatives, including this compound, against immortalized rat hepatic stellate cells (HSC-T6). The results showed that several compounds had superior anti-fibrotic effects compared to standard treatments, highlighting their potential therapeutic role in liver fibrosis management.

Case Study 2: Neuroprotective Mechanisms

Investigations into the neuroprotective properties of similar compounds revealed that they could significantly reduce cell death and inflammatory markers in astrocytes subjected to oxidative stress induced by amyloid beta peptides. These findings suggest that this compound may play a role in developing treatments for neurodegenerative diseases.

Data Summary Table

| Application Area | Description | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anti-fibrotic properties | Better activity than Pirfenidone against liver fibrosis |

| Agrochemicals | Development of new pesticides and herbicides | Over 20 new agrochemicals with TFMP received ISO names |

| Organic Synthesis | Intermediate for synthesizing biologically active molecules | Versatile reactions allow complex molecule creation |

| Neuroprotection | Potential treatment for neurodegenerative diseases | Significant reduction in inflammatory markers in cell studies |

Mechanism of Action

The mechanism of action of tert-Butyl (1-(5-fluoropyrimidin-2-yl)ethyl)carbamate involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and its analogs:

*Theoretical calculation based on structural analogs.

Key Observations:

Pyrimidine vs. Pyridine Rings : The target compound’s 5-fluoropyrimidine ring offers distinct electronic properties (e.g., electron-withdrawing fluorine) compared to bromopyridine analogs (). Fluorine enhances metabolic stability and binding affinity in biological systems, whereas bromine may facilitate cross-coupling reactions in synthesis .

Substituent Effects : The ethyl chain in the target compound provides steric flexibility, contrasting with the rigid piperidine ring in or the polar hydroxyethyl group in . These differences influence solubility and target engagement .

Stability : The absence of hydrolytically sensitive groups (e.g., 4-hydroxy in ) in the target compound suggests improved chemical stability under acidic or basic conditions .

Biological Activity

tert-Butyl (1-(5-fluoropyrimidin-2-yl)ethyl)carbamate is a carbamate derivative notable for its structural components, including a tert-butyl group and a 5-fluoropyrimidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug design and development.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₆FN₃O₂, with a molecular weight of 241.26 g/mol. The presence of the fluorine atom in the pyrimidine ring is believed to enhance the compound's biological activity by influencing its chemical reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆FN₃O₂ |

| Molecular Weight | 241.26 g/mol |

| IUPAC Name | tert-butyl N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]carbamate |

The biological activity of this compound can be attributed to its interaction with various molecular targets. It has been shown to influence several cellular pathways, including:

- Jak/Stat Signaling Pathway : This pathway is crucial for regulating immune responses and cell growth. This compound acts as an inhibitor of Jak2 kinase, thereby modulating immune responses and potentially affecting tumor growth and metastasis .

- Enzyme Interactions : The compound has been studied for its ability to inhibit specific enzymes, which may lead to therapeutic applications in cancer treatment and other diseases .

Biological Activity Studies

Recent studies have explored the biological effects of this compound in various contexts:

Anti-inflammatory Activity

In a study assessing anti-inflammatory properties, derivatives of similar carbamate structures exhibited significant inhibition of inflammation in animal models. For example, compounds with structural similarities showed percentage inhibition values ranging from 39% to 54% compared to standard anti-inflammatory drugs . Although specific data on this compound's anti-inflammatory activity is limited, its structural characteristics suggest potential efficacy.

Cellular Effects

Research indicates that the compound influences cellular metabolism and gene expression. It has been shown to affect cell signaling pathways that regulate apoptosis and proliferation . This could have implications for cancer therapies where modulation of these pathways is critical.

Case Studies

- Enzyme Inhibition : A study demonstrated that compounds similar to this compound inhibited Jak2 kinase activity, leading to reduced proliferation of cancer cell lines . The findings suggest that this compound may be a viable candidate for further development as an anticancer agent.

- Pharmacological Applications : The compound has been utilized as an intermediate in synthesizing more complex molecules with potential therapeutic effects, particularly in oncology . Its unique structure allows it to serve as a building block in drug synthesis.

Q & A

Basic Research Questions

Q. What safety precautions are critical when handling tert-butyl (1-(5-fluoropyrimidin-2-yl)ethyl)carbamate in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is recommended if dust or aerosols are generated .

- Ventilation: Conduct experiments in a fume hood to minimize inhalation exposure. Local exhaust ventilation is advised for bulk handling .

- Storage: Store in a cool, dry place away from incompatible materials (e.g., strong acids/bases) and ensure containers are tightly sealed to prevent moisture ingress .

- First Aid: For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .

Q. How can researchers confirm the structural identity of this compound during synthesis?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Compare experimental -NMR peaks with literature data. For example, tert-butyl carbamate protons typically appear as a singlet near δ 1.4 ppm, while fluoropyrimidine protons resonate between δ 8.0–9.0 ppm .

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify the molecular ion peak (expected m/z: 257.2614 for ) and fragmentation patterns .

- Elemental Analysis: Confirm carbon, hydrogen, and nitrogen percentages within ±0.4% of theoretical values .

Q. What are the key physicochemical properties relevant to experimental design?

- Methodological Answer:

- Solubility: Test in polar aprotic solvents (e.g., DMF, DMSO) for reaction optimization. Limited solubility in water necessitates organic-phase reactions .

- Stability: Monitor hydrolytic stability under acidic/basic conditions. The tert-butyl carbamate group is prone to cleavage in strong acids (e.g., TFA) .

- Melting Point: Determine via differential scanning calorimetry (DSC) to establish purity thresholds (reported range: 120–130°C for analogous compounds) .

Advanced Research Questions

Q. How can computational chemistry optimize synthetic routes for this compound?

- Methodological Answer:

- Reaction Pathway Prediction: Use density functional theory (DFT) to model intermediates and transition states. Focus on fluoropyrimidine coupling steps to predict regioselectivity .

- Solvent/Catalyst Screening: Employ molecular dynamics simulations to identify solvents (e.g., THF, acetonitrile) that stabilize reactive intermediates. Test palladium or copper catalysts for cross-coupling efficiency .

- Energy Barriers: Calculate activation energies for carbamate formation to prioritize low-temperature reactions (<80°C) .

Q. What strategies mitigate diastereoselectivity challenges in derivatization reactions?

- Methodological Answer:

- Chiral Auxiliaries: Introduce tert-butyl carbamate as a directing group to control stereochemistry during nucleophilic substitutions .

- Stereochemical Analysis: Use circular dichroism (CD) or X-ray crystallography to resolve enantiomers. For example, diastereomers of related carbamates show distinct -NMR splitting patterns .

- Kinetic Resolution: Optimize reaction time and temperature to favor the desired diastereomer. Monitor progress via HPLC with chiral columns .

Q. How can researchers assess the compound’s potential genetic toxicity for preclinical studies?

- Methodological Answer:

- Ames Test: Use Salmonella typhimurium strains (TA98, TA100) to evaluate mutagenicity. Include metabolic activation (S9 liver enzymes) to mimic in vivo conditions .

- Comet Assay: Measure DNA strand breaks in mammalian cell lines (e.g., HepG2) after 24-hour exposure. Compare with positive controls (e.g., ethyl methanesulfonate) .

- Structure-Activity Relationships (SAR): Analyze fluoropyrimidine analogs for electrophilic sites (e.g., fluorine substitution) that may interact with DNA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.